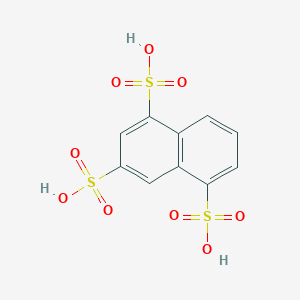
Naphthalene-1,3,5-trisulfonic acid
Cat. No. B008795
M. Wt: 368.4 g/mol
InChI Key: INMHJULHWVWVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04369143
Procedure details


Naphthalene is introduced at 30° to 35° C. into monohydrate (=100% strength H2SO4), 65% strength oleum being run in at the same time. The reaction mixture is kept at 50° C. for one hour, at 70° C. for one hour and at 90° C. for seven hours, until everything has dissolved. With this process the yield of naphthalene-1,3,5-trisulphonic acid is about 68%, based on the naphthalene employed. In addition, about 21% of naphthalene-1,3,6-trisulphonic acid and about 4 to 5% of naphthalene-1,3,7-trisulphonic acid are formed (see Example 6).

[Compound]
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Yield
21%

Yield
4%
Identifiers


|
REACTION_CXSMILES
|
C1C2C(=CC=CC=2)C=CC=1.O[S:12]([OH:15])(=[O:14])=[O:13].[O:16]=[S:17](=[O:19])=[O:18].[C:20]1([S:38]([OH:41])(=[O:40])=[O:39])[C:29]2[CH:28]=[CH:27][CH:26]=[C:25]([S:30]([OH:33])(=[O:32])=[O:31])[C:24]=2[CH:23]=[C:22]([S:34]([OH:37])(=[O:36])=[O:35])[CH:21]=1>>[C:20]1([S:38]([OH:41])(=[O:40])=[O:39])[C:29]2[C:24](=[CH:25][C:26]([S:17]([OH:19])(=[O:18])=[O:16])=[CH:27][CH:28]=2)[CH:23]=[C:22]([S:34]([OH:37])(=[O:36])=[O:35])[CH:21]=1.[C:25]1([S:30]([OH:33])(=[O:32])=[O:31])[C:24]2[C:29](=[CH:20][CH:21]=[C:22]([S:34]([OH:37])(=[O:36])=[O:35])[CH:23]=2)[CH:28]=[C:27]([S:12]([OH:15])(=[O:14])=[O:13])[CH:26]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
[Compound]
|
Name
|
monohydrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC(=CC=2C(=CC=CC12)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
has dissolved
|
Outcomes


Product
Details
Reaction Time |
7 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC(=CC2=CC(=CC=C12)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 21% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC(=CC2=CC=C(C=C12)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04369143
Procedure details


Naphthalene is introduced at 30° to 35° C. into monohydrate (=100% strength H2SO4), 65% strength oleum being run in at the same time. The reaction mixture is kept at 50° C. for one hour, at 70° C. for one hour and at 90° C. for seven hours, until everything has dissolved. With this process the yield of naphthalene-1,3,5-trisulphonic acid is about 68%, based on the naphthalene employed. In addition, about 21% of naphthalene-1,3,6-trisulphonic acid and about 4 to 5% of naphthalene-1,3,7-trisulphonic acid are formed (see Example 6).

[Compound]
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Yield
21%

Yield
4%
Identifiers


|
REACTION_CXSMILES
|
C1C2C(=CC=CC=2)C=CC=1.O[S:12]([OH:15])(=[O:14])=[O:13].[O:16]=[S:17](=[O:19])=[O:18].[C:20]1([S:38]([OH:41])(=[O:40])=[O:39])[C:29]2[CH:28]=[CH:27][CH:26]=[C:25]([S:30]([OH:33])(=[O:32])=[O:31])[C:24]=2[CH:23]=[C:22]([S:34]([OH:37])(=[O:36])=[O:35])[CH:21]=1>>[C:20]1([S:38]([OH:41])(=[O:40])=[O:39])[C:29]2[C:24](=[CH:25][C:26]([S:17]([OH:19])(=[O:18])=[O:16])=[CH:27][CH:28]=2)[CH:23]=[C:22]([S:34]([OH:37])(=[O:36])=[O:35])[CH:21]=1.[C:25]1([S:30]([OH:33])(=[O:32])=[O:31])[C:24]2[C:29](=[CH:20][CH:21]=[C:22]([S:34]([OH:37])(=[O:36])=[O:35])[CH:23]=2)[CH:28]=[C:27]([S:12]([OH:15])(=[O:14])=[O:13])[CH:26]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
[Compound]
|
Name
|
monohydrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC(=CC=2C(=CC=CC12)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
has dissolved
|
Outcomes


Product
Details
Reaction Time |
7 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC(=CC2=CC(=CC=C12)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 21% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC(=CC2=CC=C(C=C12)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
